Cas no 2171605-70-0 (3-cyclopropyl(propyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-Cyclopropyl(propyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopropyl(propyl)carbamoyl group and an Fmoc-protected amine, providing selective deprotection compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The cyclopropyl moiety enhances conformational rigidity, potentially influencing peptide secondary structure, while the propylcarbamoyl side chain offers moderate lipophilicity. The carboxylic acid functionality allows for straightforward incorporation into growing peptide chains via standard coupling methods. This compound is particularly useful in the synthesis of modified peptides requiring sterically constrained or hydrophobic residues, making it valuable for medicinal chemistry and biochemical research applications.
3-cyclopropyl(propyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
2171605-70-0 structure
Product name:3-cyclopropyl(propyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS No:2171605-70-0
MF:C25H28N2O5
MW:436.500226974487
CID:6448130
PubChem ID:165551606

3-cyclopropyl(propyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-cyclopropyl(propyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • EN300-1487316
    • 3-[cyclopropyl(propyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • 2171605-70-0
    • Inchi: 1S/C25H28N2O5/c1-2-13-27(16-11-12-16)24(30)22(14-23(28)29)26-25(31)32-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21-22H,2,11-15H2,1H3,(H,26,31)(H,28,29)
    • InChI Key: ZEFISONEMYZIBL-UHFFFAOYSA-N
    • SMILES: O=C(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CCC)C1CC1

Computed Properties

  • Exact Mass: 436.19982200g/mol
  • Monoisotopic Mass: 436.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 10
  • Complexity: 672
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.9Ų
  • XLogP3: 3.6

3-cyclopropyl(propyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1487316-10000mg
3-[cyclopropyl(propyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171605-70-0
10000mg
$14487.0 2023-09-28
Enamine
EN300-1487316-5.0g
3-[cyclopropyl(propyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171605-70-0
5g
$9769.0 2023-06-06
Enamine
EN300-1487316-2.5g
3-[cyclopropyl(propyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171605-70-0
2.5g
$6602.0 2023-06-06
Enamine
EN300-1487316-1000mg
3-[cyclopropyl(propyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171605-70-0
1000mg
$3368.0 2023-09-28
Enamine
EN300-1487316-50mg
3-[cyclopropyl(propyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171605-70-0
50mg
$2829.0 2023-09-28
Enamine
EN300-1487316-250mg
3-[cyclopropyl(propyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171605-70-0
250mg
$3099.0 2023-09-28
Enamine
EN300-1487316-5000mg
3-[cyclopropyl(propyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171605-70-0
5000mg
$9769.0 2023-09-28
Enamine
EN300-1487316-1.0g
3-[cyclopropyl(propyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171605-70-0
1g
$3368.0 2023-06-06
Enamine
EN300-1487316-0.5g
3-[cyclopropyl(propyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171605-70-0
0.5g
$3233.0 2023-06-06
Enamine
EN300-1487316-10.0g
3-[cyclopropyl(propyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171605-70-0
10g
$14487.0 2023-06-06

Additional information on 3-cyclopropyl(propyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

Research Briefing on 3-cyclopropyl(propyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 2171605-70-0)

In recent years, the compound 3-cyclopropyl(propyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 2171605-70-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a cyclopropyl group, a carbamoyl linkage, and a fluorenylmethoxycarbonyl (Fmoc) protected amino acid moiety, has shown promising potential in various applications ranging from drug discovery to peptide synthesis.

The primary interest in this compound stems from its role as a versatile building block in the synthesis of complex peptides and small molecules. The Fmoc group, a widely used protecting group in solid-phase peptide synthesis (SPPS), ensures the stability of the amino acid during the synthesis process, while the cyclopropyl and propyl carbamoyl groups contribute to the molecule's conformational rigidity and potential bioactivity. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in targeting protein-protein interactions and enzyme inhibition.

One of the key advancements in the research of this compound involves its application in the design of protease inhibitors. Proteases play a critical role in numerous physiological and pathological processes, making them attractive targets for drug development. The structural complexity of 3-cyclopropyl(propyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid allows for precise modulation of protease activity, as demonstrated in recent in vitro studies. These studies have highlighted its efficacy in inhibiting specific proteases involved in diseases such as cancer and viral infections.

Furthermore, the compound's potential in peptide-based therapeutics has been a focal point of recent investigations. Peptides are increasingly recognized for their high specificity and low toxicity, making them ideal candidates for therapeutic applications. The incorporation of this compound into peptide sequences has been shown to enhance their stability and bioavailability, addressing some of the key challenges in peptide drug development. Recent preclinical studies have reported improved pharmacokinetic profiles and target engagement for peptides synthesized using this building block.

In addition to its therapeutic applications, 3-cyclopropyl(propyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid has also been explored in the field of chemical biology as a tool for studying protein-ligand interactions. Its unique structural features enable the development of probes that can selectively bind to specific protein targets, facilitating the elucidation of complex biological pathways. Recent work in this area has demonstrated its utility in identifying novel binding sites and allosteric modulators, providing valuable insights into drug discovery.

Despite these promising developments, challenges remain in the optimization of this compound for clinical use. Issues such as synthetic scalability, metabolic stability, and off-target effects need to be addressed to fully realize its potential. Ongoing research is focused on refining the synthetic routes and exploring derivatives with improved properties. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into practical applications.

In conclusion, 3-cyclopropyl(propyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 2171605-70-0) represents a valuable tool in chemical biology and pharmaceutical research. Its diverse applications, from drug discovery to peptide synthesis, underscore its importance in advancing the field. Continued research and development efforts will likely uncover new opportunities for this compound, further solidifying its role in the development of next-generation therapeutics.

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